4-[(2,4-difluorophenyl)methyl]-1H-pyrazole
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Overview
Description
4-[(2,4-Difluorophenyl)methyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the 2,4-difluorophenyl group attached to the pyrazole ring enhances its chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzyl bromide and hydrazine hydrate.
Formation of Intermediate: The 2,4-difluorobenzyl bromide reacts with hydrazine hydrate to form 2,4-difluorobenzyl hydrazine.
Cyclization: The intermediate undergoes cyclization with an appropriate diketone, such as acetylacetone, under reflux conditions to form the desired pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Difluorophenyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of difluorophenyl pyrazole carboxylic acids.
Reduction: Formation of difluorophenyl pyrazole alcohols.
Substitution: Formation of substituted difluorophenyl pyrazoles with various functional groups.
Scientific Research Applications
4-[(2,4-Difluorophenyl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of microbial growth or modulation of signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorophenyl pyrazole
- 3,4-Difluorophenyl pyrazole
- 2,4-Difluorophenyl methyl sulfone
Uniqueness
4-[(2,4-Difluorophenyl)methyl]-1H-pyrazole is unique due to the specific positioning of the difluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-[(2,4-difluorophenyl)methyl]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-9-2-1-8(10(12)4-9)3-7-5-13-14-6-7/h1-2,4-6H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIODAXEDLXNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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